9-ethyl-2-(1-ethyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
9-ethyl-2-(1-ethyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. It features a unique structure that combines multiple rings, including pyrazole, benzothiophene, and triazolopyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-2-(1-ethyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactionsCommon reagents used in these steps include ethyl iodide, hydrazine hydrate, and various catalysts to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-ethyl-2-(1-ethyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
9-ethyl-2-(1-ethyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,
Properties
Molecular Formula |
C18H20N6S |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
13-ethyl-4-(1-ethylpyrazol-3-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C18H20N6S/c1-3-11-5-6-12-14(9-11)25-18-15(12)17-20-16(22-24(17)10-19-18)13-7-8-23(4-2)21-13/h7-8,10-11H,3-6,9H2,1-2H3 |
InChI Key |
JWEDJDKIPWCYMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=NN(C=C5)CC |
Origin of Product |
United States |
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